molecular formula C25H28N2O3S B284023 N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide

N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide

Cat. No.: B284023
M. Wt: 436.6 g/mol
InChI Key: CEFZBYWDQNHLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and certain types of cancer.

Mechanism of Action

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B cell receptor signaling. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules and ultimately leads to B cell activation and proliferation. N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide selectively inhibits BTK by binding to the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling. This results in the suppression of B cell activation and proliferation, leading to the potential therapeutic benefits of this compound.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to effectively inhibit BTK activity and suppress B cell activation and proliferation. This has been associated with reduced levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and decreased B cell infiltration into target tissues. In addition, this compound has demonstrated anti-tumor activity in various animal models, which may be attributed to its ability to inhibit BTK-mediated signaling pathways in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide in lab experiments include its high potency and selectivity for BTK, as well as its demonstrated efficacy in preclinical studies. However, the limitations of using this compound include its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For research on N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide include the evaluation of its safety and efficacy in clinical trials, as well as the exploration of its potential therapeutic applications in various autoimmune diseases and cancer. In addition, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, the development of novel BTK inhibitors with improved selectivity and pharmacokinetic properties may offer new opportunities for the treatment of B cell-mediated diseases.

Synthesis Methods

The synthesis of N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide involves several steps, including the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to form 5-ethyl-2-thiophenecarbonyl chloride. The resulting compound is then reacted with 4-methoxyphenylboronic acid and 4-morpholinylmethanol in the presence of palladium catalyst to form the intermediate compound. The final step involves the reaction of the intermediate compound with benzoyl chloride to produce this compound.

Scientific Research Applications

N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and certain types of cancer. In preclinical studies, this compound has been shown to effectively inhibit BTK activity and suppress B cell activation and proliferation. In addition, this compound has demonstrated anti-inflammatory and anti-tumor activity in various animal models. These findings suggest that this compound may have significant therapeutic potential in the treatment of autoimmune diseases and cancer.

Properties

Molecular Formula

C25H28N2O3S

Molecular Weight

436.6 g/mol

IUPAC Name

N-[5-ethyl-3-[(4-methoxyphenyl)-morpholin-4-ylmethyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C25H28N2O3S/c1-3-21-17-22(25(31-21)26-24(28)19-7-5-4-6-8-19)23(27-13-15-30-16-14-27)18-9-11-20(29-2)12-10-18/h4-12,17,23H,3,13-16H2,1-2H3,(H,26,28)

InChI Key

CEFZBYWDQNHLIR-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)OC)N4CCOCC4

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)OC)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.